molecular formula C12H16O3 B2719488 3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid CAS No. 1225532-71-7

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid

Cat. No. B2719488
CAS RN: 1225532-71-7
M. Wt: 208.257
InChI Key: GZLHHYQMKWFNLI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)propionic acid, also known as 3-Methoxyhydrocinnamic acid, is a compound with the linear formula CH3OC6H4CH2CH2CO2H . It is used as a pharmaceutical intermediate . It can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .


Synthesis Analysis

The synthesis of 3-(3-Methoxyphenyl)propionic acid involves the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 . This process is typically carried out under reflux conditions .


Molecular Structure Analysis

The molecular structure of 3-(3-Methoxyphenyl)propionic acid includes a methoxy group (CH3O-) attached to a phenyl group (C6H4-), which is further connected to a propionic acid group (CH2CH2CO2H) . The molecular weight of the compound is 180.20 .


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)propionic acid is a powder with a melting point of 43-45 °C . The compound’s SMILES string is COc1cccc(CCC(O)=O)c1 .

Scientific Research Applications

Occurrence and Biosynthesis

3-(3-Methoxyphenyl)-2,2-dimethylpropanoic acid is a compound that has been studied for its presence in various natural sources and its biosynthesis pathways. One of the related compounds, syringic acid, is synthesized via the shikimic acid pathway in plants and found in fruits and vegetables. It exhibits a range of therapeutic applications due to its potent antioxidant properties, which are attributed to the methoxy groups on its aromatic ring (Cheemanapalli et al., 2018).

Pharmacological and Industrial Importance

Syringic acid, a compound with similar structural motifs, shows significant therapeutic potential, including prevention of diabetes, cardiovascular diseases (CVDs), and cancer, along with possessing antimicrobial, anti-inflammatory, and neuroprotective activities. Its strong antioxidant activity could confer beneficial effects for human health, indicating potential applications for this compound in similar contexts. Beyond biomedical applications, syringic acid also finds use in bioremediation, photocatalytic ozonation, and catalysis, suggesting that derivatives like this compound could have significant industrial applications (Cheemanapalli et al., 2018).

Future Directions

While specific future directions for 3-(3-Methoxyphenyl)propionic acid are not mentioned in the retrieved sources, one paper discusses the synthesis of a new hybrid compound of chalcone-salicylate using a linker mode approach under reflux condition . The compound was analyzed using molecular docking and MD simulation to explore its potency against breast cancer . This suggests that similar compounds could potentially be developed and studied for their anticancer properties.

properties

IUPAC Name

3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,11(13)14)8-9-5-4-6-10(7-9)15-3/h4-7H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLHHYQMKWFNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The crude ethyl-3-(3-methoxyphenyl)-2,2-dimethylpropanoate (1.00 g, 4.23 mmol) was taken up in a solution of ethanol (50 mL) and sodium hydroxide (2 N, 10 mL). The reaction mixture was refluxed overnight and then concentrated under vacuum. The concentrated aqueous solution was acidified with hydrochloric acid (2 N) to pH 3-4 and extracted with ethyl acetate. The combined organic fractions were dried over sodium sulfate and evaporated to yield 3-(3-methoxyphenyl)-2,2-dimethylpropanoic acid (600 mg) as a brown oil, which was used directly in the next step. MS m/z: 207 (M−1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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